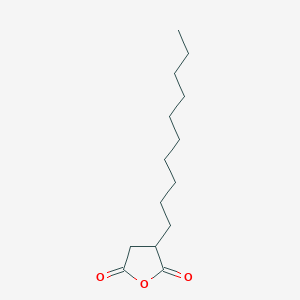

Decylsuccinic anhydride

Descripción general

Descripción

Decylsuccinic anhydride is an organic compound with the molecular formula C14H24O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a decyl group. This compound is primarily used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Decylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with decanol in the presence of a catalyst. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The process can be represented as follows:

Succinic Anhydride+Decanol→Decylsuccinic Anhydride+Water

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Types of Reactions:

Hydrolysis: this compound readily hydrolyzes in the presence of water to form decylsuccinic acid.

Amidation: It reacts with amines to form decylsuccinimides, which are useful intermediates in organic synthesis.

Esterification: The compound can undergo esterification with alcohols to form esters, which are valuable in various industrial applications.

Common Reagents and Conditions:

Hydrolysis: Water, mild acidic or basic conditions.

Amidation: Amines, typically at room temperature or slightly elevated temperatures.

Esterification: Alcohols, acidic catalysts such as sulfuric acid.

Major Products:

Hydrolysis: Decylsuccinic acid.

Amidation: Decylsuccinimides.

Esterification: Decylsuccinic esters.

Aplicaciones Científicas De Investigación

Applications in Polymer Chemistry

2.1 Toughening Agents for Epoxy Resins

DSA is commonly used as a toughening agent in epoxy resin formulations. It enhances the mechanical properties of cured epoxy systems by improving toughness and flexibility. Typical formulations include 120-150 parts of DSA per 100 parts of epoxy resin, which can be cured under various temperature conditions (e.g., 100°C for 2 hours followed by 150°C for 2 hours) .

Table 1: Epoxy Resin Curing Conditions with DSA

| Temperature (°C) | Duration (hours) | Resulting Properties |

|---|---|---|

| 100 | 2 | Initial curing |

| 150 | 2 | Final curing, improved toughness |

| 85 | 2 | Initial curing |

| 150 | 20 | Final curing, enhanced durability |

2.2 Biopolymer Modifications

DSA serves as an effective modifying agent for biopolymers such as proteins and polysaccharides. The introduction of the hydrophobic decyl group enhances the compatibility and functionality of these biopolymers in various applications, including pharmaceuticals, cosmetics, and food industries. Research indicates that DSA can facilitate esterification and etherification reactions, leading to improved properties like water resistance and emulsification .

Applications in Elastomer Chemistry

3.1 Cross-Linking Agent

In elastomer blends based on epoxidized natural rubber, DSA acts as a cross-linking agent, significantly improving the cure efficiency of the material. Studies have shown that incorporating DSA into elastomer formulations enhances their thermal stability and mechanical properties .

Table 2: Performance Metrics of Elastomers with DSA

| Parameter | Control Sample | Sample with DSA |

|---|---|---|

| Tensile Strength (MPa) | 15 | 22 |

| Elongation at Break (%) | 300 | 450 |

| Thermal Stability (°C) | 180 | 210 |

Case Studies

4.1 Case Study: Modification of Cashew Gum

A study conducted on cashew gum modification using DSA demonstrated that introducing hydrophobic groups significantly decreased water absorption rates while enhancing emulsification properties . The modified cashew gum exhibited potential applications in food and personal care products.

4.2 Case Study: Dodecenyl Succinic Anhydride in Paints

Research has shown that DSA can be utilized in paint formulations to improve adhesion and durability. The incorporation of DSA into paint resins resulted in enhanced water resistance and film integrity upon curing .

Mecanismo De Acción

The mechanism of action of decylsuccinic anhydride involves its ability to react with nucleophiles such as water, amines, and alcohols. The anhydride group is highly reactive and undergoes nucleophilic acyl substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of the decyl group, which enhances the compound’s solubility and reactivity.

Comparación Con Compuestos Similares

Succinic Anhydride: The parent compound, which lacks the decyl group.

Maleic Anhydride: Another anhydride with similar reactivity but different structural properties.

Alkenylsuccinic Anhydrides: Compounds with alkenyl groups instead of decyl groups.

Uniqueness: Decylsuccinic anhydride is unique due to the presence of the decyl group, which imparts distinct physical and chemical properties. This makes it more hydrophobic and enhances its utility in applications where solubility in non-polar solvents is required. Additionally, the decyl group can influence the reactivity and stability of the compound, making it suitable for specific industrial and research applications.

Actividad Biológica

Decylsuccinic anhydride, a derivative of succinic anhydride, has garnered attention in various fields due to its unique biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by research findings and case studies.

This compound is characterized by its anhydride functional group, which allows it to react with nucleophiles such as amino acids and proteins. This reactivity is crucial for its biological activity, particularly in modifying biomolecules to enhance their properties.

1. Immunogenicity Enhancement

Research has shown that succinic anhydride derivatives can significantly enhance the immunogenicity of proteins. For instance, treatment with succinic anhydride increases the carboxyl content on proteins, facilitating better interaction with immune cells. This modification leads to elevated levels of antibodies against specific antigens. A study demonstrated that succinylation improved the immunogenic response to Shigella flexneri polysaccharides when conjugated with carrier proteins .

2. Cytotoxicity and Cellular Response

This compound exhibits cytotoxic effects on various cell lines. The mechanism involves the alteration of membrane integrity and induction of apoptosis in targeted cells. In a study involving human low-density lipoproteins (LDL), treatment with succinic anhydride did not alter the overall chemical composition but affected the lipoprotein's interaction with cellular receptors . This suggests a potential role in modulating lipid metabolism and related diseases.

3. Sensitization and Toxicity

According to regulatory assessments, this compound has been classified as a skin and respiratory sensitizer. The compound can cause allergic reactions upon skin contact or inhalation, necessitating careful handling in industrial applications . Furthermore, studies indicate that it can cause eye damage upon exposure, prompting stringent safety classifications .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Immunogenic Response Enhancement

A notable study evaluated the immunogenic response of conjugates formed by this compound-modified polysaccharides. The results indicated a marked increase in IgG production compared to unmodified counterparts, highlighting its potential in vaccine development .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment, this compound was tested for dermal and ocular toxicity. The findings confirmed its classification as a corrosive agent that requires protective measures during handling .

Propiedades

IUPAC Name |

3-decyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O3/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWKKGPNCDIFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307832 | |

| Record name | 3-Decyldihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18470-76-3 | |

| Record name | 3-Decyldihydro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18470-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic anhydride, decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Decylsuccinic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Decyldihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-decyldihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.